molecular formula C6H4BBrF4N2 B1333630 4-Bromobenzenediazonium tetrafluoroborate CAS No. 673-40-5

4-Bromobenzenediazonium tetrafluoroborate

Cat. No. B1333630
CAS RN: 673-40-5
M. Wt: 270.82 g/mol
InChI Key: FXTCQUCYDJZGGU-UHFFFAOYSA-N
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Description

4-Bromobenzenediazonium tetrafluoroborate is a chemical compound that is part of the benzenediazonium salt family. These compounds are generally characterized by a benzene ring attached to a diazonium group, which is a functional group consisting of two nitrogen atoms with a positive charge, and a tetrafluoroborate anion. Although the provided papers do not directly discuss 4-bromobenzenediazonium tetrafluoroborate, they do provide insights into the behavior of similar diazonium compounds and their derivatives, which can be extrapolated to understand the properties and reactivity of 4-bromobenzenediazonium tetrafluoroborate.

Synthesis Analysis

The synthesis of diazonium compounds typically involves the reaction of an aromatic amine with nitrous acid, often generated in situ from sodium nitrite and a mineral acid. The papers provided do not detail the synthesis of 4-bromobenzenediazonium tetrafluoroborate specifically, but similar compounds are synthesized and isolated as stable salts, which can then be used in various organic transformations .

Molecular Structure Analysis

The molecular structure of diazonium compounds is characterized by the presence of a diazonium group attached to an aromatic ring. The papers provided do not offer direct information on the molecular structure of 4-bromobenzenediazonium tetrafluoroborate, but the crystal structure of a related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, shows that the phenyl rings can be rotated with respect to each other, and the molecules can interact via stacking and halogen contacts .

Chemical Reactions Analysis

Diazonium compounds are highly versatile in organic synthesis. They can participate in azo coupling reactions, where they react with electron-rich aromatic compounds to form azo compounds . They can also undergo dediazoniation reactions, which can be either homolytic or heterolytic, leading to the formation of various substituted aromatic compounds . The reactivity of these compounds can be influenced by factors such as solvent composition, acidity, and temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazonium compounds are influenced by their structure and substituents. For example, the presence of a long-alkyl-chain in a benzenediazonium compound can affect its solubility and reactivity with carbon nanotubes . The stability of diazonium salts can also be enhanced by certain substituents, allowing them to be isolated and stored for later use . The reactivity of these compounds can lead to a variety of products depending on the reaction conditions, such as solvent, temperature, and the presence of other nucleophiles or bases .

Scientific Research Applications

Surface Modification and Thin Film Formation

  • Surface Modification of Electrodes : A study by Cui et al. (2013) explored the modification of a gold (Au) electrode surface with 4-Bromobenzenediazonium tetrafluoroborate (BBD) in different solvents. In acetonitrile, disordered thin organic films were formed, while in an aqueous solution, a monolayer of 4,4'-dibromobiphenyl was observed. This modification process involves a radical-radical coupling reaction (Cui et al., 2013).

Graphene Functionalization

  • Functionalization on Graphene : Lim et al. (2010) investigated the functionalization of mechanically exfoliated graphene (MEG) using 4-Bromobenzene diazonium tetrafluoroborate (4-BBDT). The study demonstrated that 4-BBDT molecules noncovalently functionalize the basal region of MEG, while covalently bonding to its edges. This functionalization impacts the electronic properties of graphene, which is relevant for applications in electronic devices and composite structures (Lim et al., 2010).

Photocatalysis

  • Photocatalytic Oxidation : Tsai and Chang (2017) utilized 4-bromobenzenediazonium tetrafluoroborate in a photocatalytic process for bromide oxidation to bromine. This process involves a series of bimolecular reactions and showcases the potential of this compound in photocatalysis (Tsai & Chang, 2017).

Nanocomposite Functionalization

  • Membrane-based Detection Systems : Van den Hurk et al. (2019) presented a method for functionalizing nanocomposite AlMo surfaces using 4-bromobenzenediazonium tetrafluoroborate. This functionalization was used to bind monoclonal antibodies for the detection of bovine herpesvirus-1 (BHV-1), demonstrating its application in biosensing technologies (Van den Hurk et al., 2019).

Semiconducting Material Separation

  • Separation of Carbon Nanotubes : Toyoda et al. (2007) synthesized a derivative of 4-bromobenzenediazonium tetrafluoroborate for selectively reacting with metallic single-walled carbon nanotubes (SWNTs). This reaction facilitated the separation of semiconducting SWNTs, highlighting the compound's utility in nanomaterial processing and electronics (Toyoda et al., 2007).

Modification of Electrical Properties

  • Graphene Electrical Characteristics : A study by Fan et al. (2010) used 4-nitrobenzene diazonium tetrafluoroborate to modify the electrical properties of graphene. The chemical modification resulted in changes in conductivity and mobility, providing insights into tailoring graphene's properties for electronic applications (Fan et al., 2010).

Functionalization in Ionic Liquids

  • Glassy Carbon Electrodes Functionalization : Actis et al. (2008) reported the functionalization of glassy carbon electrodes using 4-bromobenzene diazonium tetrafluoroborate in ionic liquids. This method offers an alternative approach for creating modified electrode surfaces for electrochemical applications (Actis et al., 2008).

Safety And Hazards

4-Bromobenzenediazonium tetrafluoroborate is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTCQUCYDJZGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzenediazonium tetrafluoroborate

CAS RN

673-40-5
Record name Benzenediazonium, 4-bromo-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=673-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-bromobenzenediazonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
315
Citations
S Seydoglu - Medbiotech Journal, 2017 - scholar.archive.org
… 4bromobenzenediazonium tetrafluoroborate and 4nitrobenzenediazonium tetrafluoroborate (Fluka) were reagent grade and were used as received. Solutions were prepared fresh daily …
Number of citations: 4 scholar.archive.org
SH Korzeniowski - 1978 - search.proquest.com
… To determine the origin of the hydrogen atom in our reduction system, 4-bromobenzenediazonium tetrafluoroborate (4^ was reduced in chloroform-tK Mass spectral analysis of the …
Number of citations: 1 search.proquest.com
F Brisset, J Vieillard, B Berton, S Morin-Grognet… - Applied Surface …, 2015 - Elsevier
… 4-Nitrobenzenediazonium tetrafluoroborate and 4-bromobenzenediazonium tetrafluoroborate were used in their original form. R-ArN 2 + BF 4 − (R = –CH 2 COOH, –CH 2 CH 2 Br, -OH, …
Number of citations: 31 www.sciencedirect.com
B Cui, JY Gu, T Chen, HJ Yan, D Wang, LJ Wan - Langmuir, 2013 - ACS Publications
… Herein, we compare the 4-bromobenzenediazonium tetrafluoroborate (BBD)-derived thin films on Au(111) in ACN and an aqueous acidic solution by employing high-resolution STM. …
Number of citations: 14 pubs.acs.org
FW Wassmundt, WF Kiesman - The Journal of Organic Chemistry, 1997 - ACS Publications
… acid and 4-bromobenzenediazonium tetrafluoroborate was … of 4-bromobenzenediazonium tetrafluoroborate in H 3 PO 2 … of 4-bromobenzenediazonium tetrafluoroborate not only in …
Number of citations: 30 pubs.acs.org
M Mooste, E Kibena, J Kozlova, M Marandi, L Matisen… - Electrochimica …, 2015 - Elsevier
… used: azobenzene diazonium tetrafluoroborate (ABD), Fast Black K salt (Fast Black K), Fast Garnet GBC sulphate salt (Fast Garnet GBC), 4-bromobenzenediazonium tetrafluoroborate (…
Number of citations: 29 www.sciencedirect.com
G Bartwal, M Saroha, JM Khurana - ChemistrySelect, 2018 - Wiley Online Library
… to investigate the reduction of 4-bromobenzenediazonium tetrafluoroborate (1 a) using … above results that 4-bromobenzenediazonium tetrafluoroborate is undergoing reduction to 4…
M Mooste, E Kibena, L Matisen… - International Journal of …, 2015 - Elsevier
… reduction of azobenzenediazonium tetrafluoroborate, Fast Garnet GBC sulphate salt (Sigma-Aldrich), Fast Black K salt (Sigma), 4-bromobenzenediazonium tetrafluoroborate (96%, …
Number of citations: 5 www.sciencedirect.com
Y Zhuo, IA Kinloch, MA Bissett - Journal of The Electrochemical …, 2020 - iopscience.iop.org
… Herein, we used two commercially available diazonium salts NBD (4-nitrobenzenediazonium tetrafluoroborate) and BBD (4-bromobenzenediazonium tetrafluoroborate) to functionalize …
Number of citations: 14 iopscience.iop.org
Y Wang, M Fantin, S Park, E Gottlieb, L Fu… - …, 2017 - ACS Publications
… -transfer polymerization (eRAFT) of (meth)acrylates was successfully carried out via electroreduction of either benzoyl peroxide (BPO) or 4-bromobenzenediazonium tetrafluoroborate (…
Number of citations: 97 pubs.acs.org

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